4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWNSXBWJXLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with succinic anhydride in the presence of a suitable catalyst to form the desired piperidine-2,6-dione ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position of the fluorophenyl group enables SNAr reactions due to electron-withdrawing effects from both the fluorine substituent and the adjacent dione ring. This reactivity is enhanced under basic or catalytic conditions.
Mechanistic Insight : The bromine atom acts as a leaving group, with palladium catalysts facilitating oxidative addition and transmetallation steps in cross-couplings . Fluorine’s electron-withdrawing nature stabilizes the Meisenheimer intermediate in SNAr .
Reduction of Carbonyl Groups
The dual ketone groups in the dione ring are susceptible to reduction, yielding alcohol or amine derivatives.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Ketone → Alcohol | NaBH₄, MeOH, 0°C → RT | 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-diol | Selective reduction of dione to diol (72% yield). |
| Ketone → Amine | LiAlH₄, THF, reflux | 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-diamine | Over-reduction observed without temperature control. |
Limitations : LiAlH₄ may over-reduce the aromatic bromine if stoichiometry is not carefully managed.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Optimization : Microwave irradiation (100–120°C) reduces reaction times from hours to minutes .
Ring Functionalization and Rearrangements
The piperidine-2,6-dione core undergoes ring-opening or functionalization under specific conditions.
Notable Application : Ring-opened intermediates are precursors to cereblon-binding PROTACs.
Electrophilic Aromatic Substitution
The electron-deficient fluorophenyl ring resists traditional electrophilic substitution but reacts under directed ortho-metalation (DoM) conditions.
Oxidation and Stability
The dione ring exhibits stability under oxidative conditions but degrades in strong acids/bases.
| Parameter | Conditions | Outcome |
|---|---|---|
| Air Oxidation | RT, prolonged storage | No decomposition over 6 months. |
| Acidic Hydrolysis | HCl (6M), reflux | Complete ring-opening in 2 hrs. |
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar heterocyclic structures in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-2,6-dione derivatives are characterized by substitutions on the phenyl ring or modifications to the piperidine core. Below is a detailed comparison of 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione with key analogs:
Structural and Physicochemical Properties
Key Observations :
- Fluorine’s electronegativity alters electronic density, affecting interactions with biological targets .
- Steric Considerations : The ortho-fluoro substituent in the target compound introduces steric hindrance, which may influence receptor binding geometry compared to para-substituted analogs .
Pharmacological Activity
- Antipsychotic Potential: Derivatives like 4-(4-chlorophenyl)-piperidine-2,6-dione exhibit potent dopamine D₂ and serotonin 5-HT₁A/₂A receptor activity . The bromo-fluoro analog’s enhanced lipophilicity may improve CNS penetration, though steric effects could reduce affinity.
- Anticancer Applications: Piperidine-2,6-dione derivatives linked to cereblon (e.g., 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) are used in proteolysis-targeting chimeras (PROTACs) . Bromine’s hydrophobicity might enhance target protein binding in such systems.
- Antimicrobial Activity : Cyclohexyl-substituted derivatives (e.g., naramycin B ) show antimicrobial properties, but the target compound’s halogenated phenyl group may lack this activity due to divergent mechanisms.
Biological Activity
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is a synthetic organic compound notable for its potential therapeutic applications, particularly in oncology and metabolic disorders. This compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and a para-bromofluorophenyl substituent at position 4. The presence of halogens, such as bromine and fluorine, significantly influences its biological activity and interaction with various molecular targets.
- Molecular Formula : C11H10BrFNO2
- Molecular Weight : 277.1 g/mol
- Structure : The compound consists of a piperidine core substituted with a bromofluorophenyl group, which enhances its lipophilicity and biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has shown promising results as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial for the regulation of incretin hormones involved in glucose metabolism. DPP-4 inhibitors are significant in the treatment of type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .
Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives, including halogenated variants like this compound. The compound has been evaluated for its effects on cancer cell lines, demonstrating:
- Inhibition of Tumor Growth : Compounds with similar structures have been reported to inhibit IKKβ activity, leading to reduced NF-κB activation, which is often implicated in cancer progression .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that compounds with similar piperidine structures exhibit favorable metabolic stability and low toxicity profiles:
| Property | Condition | Parameter | Value |
|---|---|---|---|
| Metabolic Stability | Human | % Remaining after 30 min | >99% |
| CYP450 Inhibition | Compound 10 μM | % Inhibition | <10% for most enzymes |
| hERG Channel Binding | Ligand-binding assay | % Inhibition | <1% |
These parameters indicate a promising safety profile for further development in therapeutic applications .
Case Studies
- DPP-4 Inhibition : A study highlighted the structure-activity relationship (SAR) of various piperidine derivatives, indicating that modifications at the para position can enhance DPP-4 inhibitory activity. The introduction of bromine and fluorine atoms was found to optimize binding affinity and selectivity .
- Cancer Therapeutics : Research on similar compounds has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism involves apoptosis induction through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
